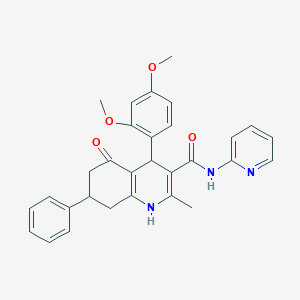![molecular formula C23H22N2O5S B450360 METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450360.png)
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
准备方法
The synthesis of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions .
Industrial production methods often utilize optimized versions of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
化学反应分析
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts such as palladium or copper. These reactions can introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, Suzuki–Miyaura coupling reactions are often employed to form carbon-carbon bonds, using palladium catalysts and boron reagents .
科学研究应用
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic effects .
相似化合物的比较
When compared to other thiophene derivatives, METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene core but differ in their specific functional groups and applications, highlighting the versatility and potential of thiophene derivatives in various fields.
属性
分子式 |
C23H22N2O5S |
|---|---|
分子量 |
438.5g/mol |
IUPAC 名称 |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-13-8-7-9-15(12-13)20(26)25-22-18(23(28)30-4)14(2)19(31-22)21(27)24-16-10-5-6-11-17(16)29-3/h5-12H,1-4H3,(H,24,27)(H,25,26) |
InChI 键 |
PZQIJHUGBRGWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450278.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B450280.png)
![Isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450281.png)
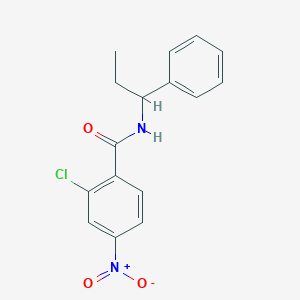
![Propyl 4-{[5-({2-nitrophenoxy}methyl)-2-furoyl]amino}benzoate](/img/structure/B450285.png)
![Isopropyl 4-(4-methylphenyl)-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B450287.png)
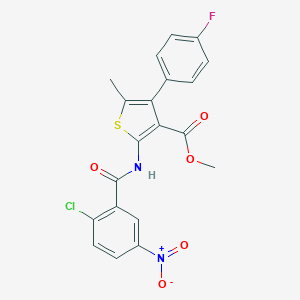
![Ethyl 4-(2,4-dichlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450289.png)
![3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
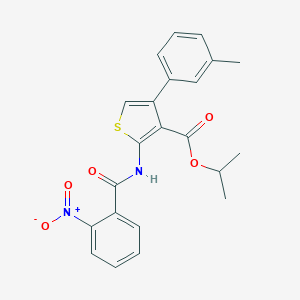
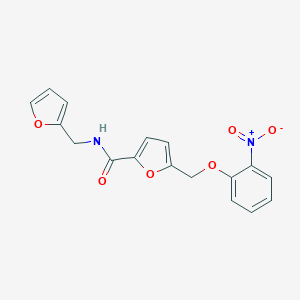
![METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
